4-Azido-D-phenylalanine hydrochloride
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Overview
Description
4-Azido-D-phenylalanine hydrochloride is a synthetic amino acid derivative. It is characterized by the presence of an azido group attached to the phenyl ring, making it a valuable compound in various fields of scientific research. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in biological and chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-D-phenylalanine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available (2R)-2-amino-3-phenylpropanoic acid.
Azidation: The phenyl ring is functionalized with an azido group using a diazotization reaction followed by azide substitution. This involves treating the amino acid with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reacted with sodium azide to introduce the azido group.
Purification: The product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Formation of Hydrochloride Salt: The final step involves converting the free amino acid into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Azido-D-phenylalanine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, diazonium salts, and various nucleophiles.
Reduction Reactions: Hydrogen gas, palladium on carbon, and other reducing agents.
Cycloaddition Reactions: Alkynes, copper(I) catalysts, and appropriate solvents.
Major Products Formed
Substitution Reactions: Various substituted phenyl derivatives.
Reduction Reactions: (2R)-2-amino-3-(4-aminophenyl)propanoic acid hydrochloride.
Cycloaddition Reactions: Triazole derivatives.
Scientific Research Applications
4-Azido-D-phenylalanine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a precursor for various functionalized derivatives.
Biology: Employed in the study of protein interactions and labeling due to the azido group’s ability to undergo bioorthogonal reactions.
Medicine: Investigated for its potential in drug development and as a probe for studying biological pathways.
Industry: Utilized in the development of novel materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-Azido-D-phenylalanine hydrochloride is primarily based on the reactivity of the azido group. The azido group can participate in bioorthogonal reactions, allowing for the selective labeling and modification of biomolecules without interfering with native biological processes. This makes it a powerful tool for studying molecular interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
4-azido-L-phenylalanine: Another azido-functionalized amino acid used in similar applications.
4-azidomethyl-L-phenylalanine: A derivative with an azidomethyl group, offering different reactivity and properties.
2-azido-3-phenylpropanoic acid:
Uniqueness
4-Azido-D-phenylalanine hydrochloride is unique due to its specific stereochemistry and the presence of both an amino and azido group. This combination allows for versatile reactivity and makes it a valuable tool in various fields of research, particularly in the study of protein interactions and bioorthogonal chemistry.
Properties
IUPAC Name |
(2R)-2-amino-3-(4-azidophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2.ClH/c10-8(9(14)15)5-6-1-3-7(4-2-6)12-13-11;/h1-4,8H,5,10H2,(H,14,15);1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCXRGSRHCHMBK-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N=[N+]=[N-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)N=[N+]=[N-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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